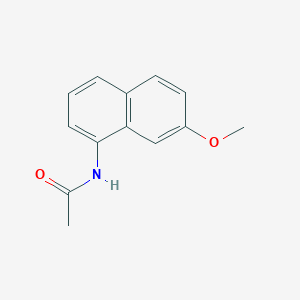

N-(7-methoxynaphthalen-1-yl)acetamide

Übersicht

Beschreibung

“N-(7-methoxynaphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of agomelatine, a related compound, involves the reduction of 2-(7-methoxynaphthalen-1-yl) acetamide using a reducing agent in an organic solvent .Molecular Structure Analysis

The InChI code for “N-(7-methoxynaphthalen-1-yl)acetamide” is1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“N-(7-methoxynaphthalen-1-yl)acetamide” is a white to yellow solid . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antidepressant-like Agents

N-(7-methoxynaphthalen-1-yl)acetamide analogues have been explored for their potential as antidepressant-like agents. Chang et al. (2014) synthesized nineteen analogues of Agomelatine, modifying the acetamide side-chain, and evaluated their effects. Imide compound 4a and acylamino carboxylic acid analogue 5b showed promising protective effects in vitro. Compound 4a demonstrated significant reduction in immobility time in a forced swim test in mice, indicating antidepressant-like activity. Additionally, compound 4a exhibited relatively low toxicity and high likelihood of diffusing through the blood-brain barrier (Chang et al., 2014).

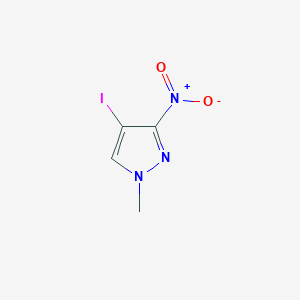

Anticancer and Antimicrobial Activities

Kumar et al. (2019) synthesized a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from phthalic anhydride. These compounds were tested for inhibition activity against the HCT 116 cancer cell line, with certain compounds displaying active inhibition. Moreover, these compounds were screened for antimicrobial activities (Kumar et al., 2019).

Crystallographic Studies

Structural studies of compounds related to N-(7-methoxynaphthalen-1-yl)acetamide have been conducted. Karmakar et al. (2009) examined co-crystals and salts of quinoline derivatives with amide bonds, contributing to the understanding of their structural aspects (Karmakar et al., 2009).

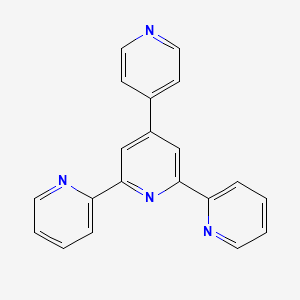

Fluorescent Properties and Ligand Design

Descamps-François et al. (2003) reported the synthesis and binding properties at MT(1) and MT(2) receptors of agomelatine (N-[2-(7-methoxynaphth-1-yl)ethyl]acetamide) dimers. Some of these compounds behaved as MT(1)-selective ligands, with one compound showing antagonist behavior. This research contributes to the development of selective ligands for melatonin receptors (Descamps-François et al., 2003).

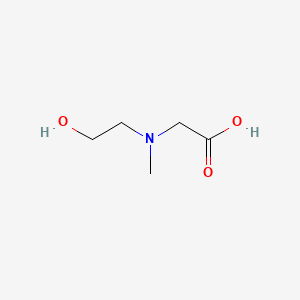

HPLC Determination of Biological Thiols

Gatti et al. (1990) investigated the use of a methyl ester derived from N-(7-methoxynaphthalen-1-yl)acetamide for high-performance liquid chromatography (HPLC) of biological thiols. This study demonstrated the utility of such compounds in analytical chemistry for the detection of important biomolecules (Gatti et al., 1990).

Eigenschaften

IUPAC Name |

N-(7-methoxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(15)14-13-5-3-4-10-6-7-11(16-2)8-12(10)13/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIBKRTYRRRTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466147 | |

| Record name | N-(7-methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methoxynaphthalen-1-yl)acetamide | |

CAS RN |

93189-18-5 | |

| Record name | N-(7-methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

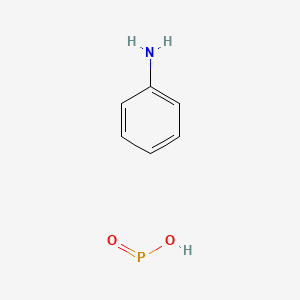

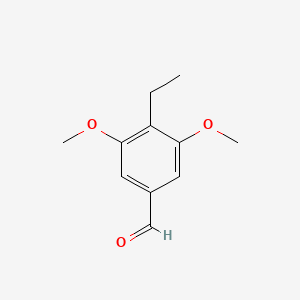

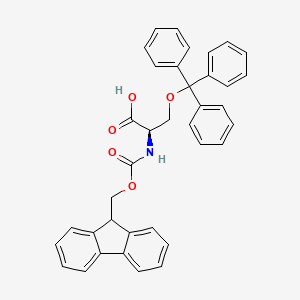

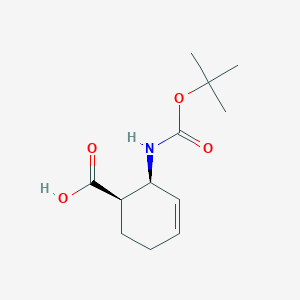

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)